molecular formula C11H14N4 B171999 4-(Piperazin-1-yl)-1H-indazole CAS No. 105684-53-5

4-(Piperazin-1-yl)-1H-indazole

Cat. No.: B171999
CAS No.: 105684-53-5
M. Wt: 202.26 g/mol
InChI Key: BBAXLVJLDXGKRM-UHFFFAOYSA-N
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Description

4-(Piperazin-1-yl)-1H-indazole is a heterocyclic compound that features both an indazole and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antimicrobial and anticancer activities .

Scientific Research Applications

4-(Piperazin-1-yl)-1H-indazole has several scientific research applications:

Future Directions

While specific future directions for 4-(Piperazin-1-yl)-1H-indazole are not available, research into similar compounds suggests potential areas of interest. For example, modifications to the structure of ciprofloxacin at the 7-position have provided 7-(4-carbo- piperazin-4-yl) derivatives with improved antimicrobial activities .

Biochemical Analysis

Biochemical Properties

Similar compounds have been found to interact with various enzymes and proteins, influencing biochemical reactions .

Cellular Effects

Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of 4-(Piperazin-1-yl)-1H-indazole in laboratory settings are currently being studied. Early findings suggest that it may have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are currently being investigated. Preliminary studies suggest that it may have threshold effects, as well as potential toxic or adverse effects at high doses .

Metabolic Pathways

It is believed to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

It is believed to interact with various transporters or binding proteins, potentially influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are currently being studied. It is believed to be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazin-1-yl)-1H-indazole typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Piperazin-1-yl)-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Piperazin-1-yl)-1H-indazole is unique due to its dual ring structure, which provides a versatile scaffold for the development of new therapeutic agents. Its ability to undergo various chemical reactions and its potential in multiple scientific fields make it a valuable compound for research and development .

Properties

IUPAC Name

4-piperazin-1-yl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-2-10-9(8-13-14-10)11(3-1)15-6-4-12-5-7-15/h1-3,8,12H,4-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBAXLVJLDXGKRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=C2C=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610243
Record name 4-(Piperazin-1-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105684-53-5
Record name 4-(Piperazin-1-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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